molecular formula C13H9ClN2O2 B5680506 3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole

3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole

Cat. No.: B5680506
M. Wt: 260.67 g/mol
InChI Key: JDHJOFHZNYBJNI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The chlorophenyl and methylfuran groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration can be achieved using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups to the aromatic ring.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Agriculture: Possible applications as a pesticide or herbicide.

    Materials Science: Investigation into its properties as a component in organic electronics or polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(2-pyridyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole is unique due to the presence of the methylfuran group, which can impart different electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c1-8-11(6-7-17-8)13-15-12(16-18-13)9-2-4-10(14)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHJOFHZNYBJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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